molecular formula C12H13N3O2S B2630188 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one CAS No. 730997-82-7

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one

Cat. No.: B2630188
CAS No.: 730997-82-7
M. Wt: 263.32
InChI Key: UROPAQUXBBRWSS-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one is a complex organic compound that features a phenyl ring substituted with a hydroxy group, a triazole moiety, and a thioether linkage

Preparation Methods

The synthesis of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one typically involves multiple steps:

  • Synthetic Routes

      Step 1: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxy group.

      Step 2: Introduction of the triazole moiety is achieved through a cyclization reaction involving appropriate precursors.

      Step 3: The final step involves the formation of the thioether linkage, connecting the triazole moiety to the phenyl ring.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperatures, often requiring the use of inert atmospheres to prevent oxidation.
    • Common solvents include acetone and anhydrous potassium carbonate, which facilitate the reactions.
  • Industrial Production Methods

Chemical Reactions Analysis

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one undergoes various chemical reactions:

  • Oxidation

    • The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction

    • The compound can undergo reduction reactions, particularly at the triazole moiety, using reducing agents like sodium borohydride.
  • Substitution

    • The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
    • Typical reagents include halogens and sulfonyl chlorides.
  • Major Products

Scientific Research Applications

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one has diverse applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Serves as a precursor in the development of novel materials with unique properties.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
    • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
    • Evaluated for its pharmacokinetic properties and bioavailability.
  • Industry

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one involves:

Comparison with Similar Compounds

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one can be compared with other similar compounds:

Properties

IUPAC Name

1-[4-hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)9-3-4-11(17)10(5-9)6-18-12-14-13-7-15(12)2/h3-5,7,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPAQUXBBRWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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